molecular formula C12H16Cl2 B1580864 3,6-Bis(chloromethyl)durene CAS No. 3022-16-0

3,6-Bis(chloromethyl)durene

Cat. No. B1580864
CAS RN: 3022-16-0
M. Wt: 231.16 g/mol
InChI Key: PGFAKOSRZYDFLR-UHFFFAOYSA-N
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Description

“3,6-Bis(chloromethyl)durene” is a chemical compound with the empirical formula C12H16Cl2 . It is also known by the synonym "1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene" . The molecular weight of this compound is 231.16 .


Molecular Structure Analysis

The SMILES string representation of “3,6-Bis(chloromethyl)durene” is Cc1c(C)c(CCl)c(C)c(C)c1CCl . This string provides a way to represent the structure of the chemical compound in a textual format.


Physical And Chemical Properties Analysis

“3,6-Bis(chloromethyl)durene” appears as a white to almost white powder or crystal . It has a melting point range of 195.0 to 199.0 °C .

Scientific Research Applications

Anion Recognition

  • 3,6-Bis(chloromethyl)durene derivatives have been used to develop tetracationic heterophanes which demonstrate size-selective recognition of anions. A study highlighted the use of these heterophanes for the inclusion complex formation with various halides and oxoanions, showcasing their potential in anion sensing and separation technologies (Sato et al., 2003).

Polymer Science

  • Research on unsaturated polyester resins based on 3,6-bis(methoxymethyl)durene has led to the development of novel polyesters with varied properties. These polyesters, prepared using different diacids and glycols, exhibit unique thermal behaviors and molecular weights, suggesting applications in diverse polymer technologies (Tawfik, 2001).

Organic Light-Emitting Diodes (OLEDs)

  • Durene-containing molecules derived from 3,6-Bis(chloromethyl)durene have been synthesized for use as host materials in blue phosphorescent OLEDs. Their unique structure, involving the insertion of durene, has led to high thermal stability and improved performance in OLEDs, making them significant for display technology (Deng et al., 2012).

Supramolecular Chemistry

  • Compounds derived from 3,6-Bis(chloromethyl)durene have been utilized in the formation of novel N-heterocyclic carbene complexes, demonstrating unique molecular structures and potential for application in catalysis and materials science (Liu et al., 2010).

Photochemistry and Photophysics

  • Studies involving 3,6-bis(dimethylamino)durene have contributed to understanding the inner reorganization energies of cation radicals, which is significant in the field of photochemistry and photophysics. This research provides insights into electron-transfer processes and the structural changes accompanying oxidation (Gruhn et al., 2006).

Gas Separation Technologies

  • The use of 3,6-bis(chloromethyl)durene in the synthesis of polyimide membranes has shown potential in gas separation applications. Studies indicate that these membranes exhibit enhanced gas permeability and selectivity, relevant for industrial processes like natural gas purification (Shao et al., 2008).

Organic Synthesis

  • Durene derivatives have been used in organic synthesis, providing a pathway for the formation of complex molecules. For instance, the reaction of 7-azaindole and durene in the presence of erbium metal led to unique CC bond formations, illustrating the versatility of durene derivatives in synthetic chemistry (Deacon et al., 2003).

Safety And Hazards

“3,6-Bis(chloromethyl)durene” is classified as dangerous. It may cause severe skin burns and eye damage. It may also be corrosive to metals .

properties

IUPAC Name

1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFAKOSRZYDFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062792
Record name 3,6-Bis(chloromethyl)durene
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URL https://comptox.epa.gov/dashboard/DTXSID7062792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(chloromethyl)durene

CAS RN

3022-16-0
Record name Bis(chloromethyl)durene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3022-16-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis(chloromethyl)durene
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Record name Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetramethyl-
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Record name 3,6-Bis(chloromethyl)durene
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Record name 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SY Tawfik - Journal of applied polymer science, 2001 - Wiley Online Library
A series of unsaturated polyester resins based on 3,6‐bis(methoxymethyl)durene with different diacids or anhydrides, namely, phthalic anhydride, maleic anhydride, and succinic acid, …
Number of citations: 9 onlinelibrary.wiley.com
N Kobayashi, A Osawa, T Fujisawa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Polydithiocarbamates have been synthesized by the polycondensation of di-K or di-Na bisdithiocarbamates based on secondary diamines with bischloromethylated aromatics in N,N-…
Number of citations: 8 www.journal.csj.jp
BH Klanderman - The Journal of Organic Chemistry, 1966 - ACS Publications
Discussion A simple, convenient, good-yield synthesis for alde-hyde 1 has now been devised and shown to be general for three other aromatic dialdehydes. The reaction of a …
Number of citations: 59 pubs.acs.org
TJ Meade, NW Alcock, DH Busch - Inorganic Chemistry, 1990 - ACS Publications
This new class of transition-metal-containing host moleculereadily accommodates aromatic rings as guests. The complexation is regiospecific and driven by hydrophobic interactions in …
Number of citations: 20 pubs.acs.org
RM Peck, AP O'Connell, HJ Creech - Journal of Medicinal …, 1970 - ACS Publications
Investigations of the antitumor properties of a variety of polynuclear aromatic hydrocarbon derivatives con-taining a single alkylating function have been continued. The existence of a …
Number of citations: 10 pubs.acs.org
S Kanamathareddy, CD Gutsche - Journal of the American …, 1993 - ACS Publications
The 1, 4-di-p-tolyl ether of p-fert-butylcalix [6] arene can be converted to transannularly bridged esters by treatment with diacid chlorides ranging from succinoyl to suberoyl and …
Number of citations: 135 pubs.acs.org
DR Moore, A Oroslan - The Journal of Organic Chemistry, 1966 - ACS Publications
The aldol reaction of pinacolone with formaldehyde has been carried out in water-dioxane and in methanol, giving products resulting from the addition of 2 moles of formaldehyde. …
Number of citations: 2 pubs.acs.org
DH Busch, GG Christoph, LL Zimmer… - Journal of the …, 1981 - ACS Publications
A novel family of ligands has been synthesized and characterized as their nickel (II) complexes. The ligands are comprised of pairs of 16-membered macrocyclic ligating sites held in an …
Number of citations: 36 pubs.acs.org
NW Alcock, DH Busch, PJ Chmielewski… - Inorganica chimica …, 1996 - Elsevier
The preparations and structures of three vaulted cyclidene complexes are compared with the two previously reported. All show similar structures with large rigid cavities partly closed off …
Number of citations: 6 www.sciencedirect.com
FAMM Gonçalves, AC Fonseca, M Domingos… - Progress in Polymer …, 2017 - Elsevier
The success of Tissue Engineering (TE) based approaches is strongly dependent on the development of novel biomaterials for the design of 3D matrices with tailored biomechanical …
Number of citations: 84 www.sciencedirect.com

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